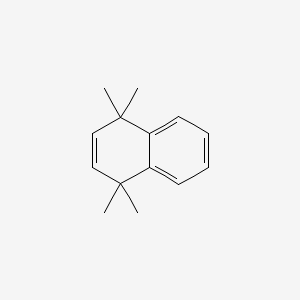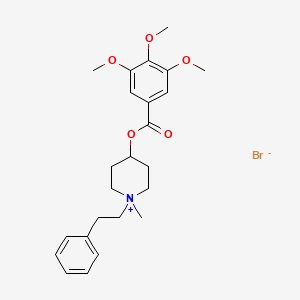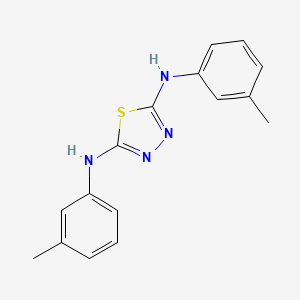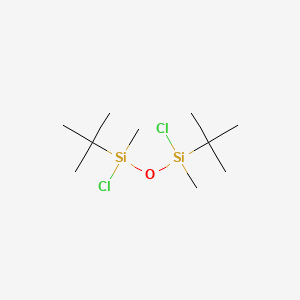
Disiloxane, 1,3-dichloro-1,3-bis(1,1-dimethylethyl)-1,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disiloxane, 1,3-dichloro-1,3-bis(1,1-dimethylethyl)-1,3-dimethyl- is a chemical compound belonging to the organosilicon family. It is characterized by the presence of silicon-oxygen bonds and is widely used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disiloxane, 1,3-dichloro-1,3-bis(1,1-dimethylethyl)-1,3-dimethyl- typically involves the reaction of chlorosilanes with alcohols or other nucleophiles. The reaction conditions often require the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the silicon-oxygen bonds.
Industrial Production Methods
In industrial settings, the production of this compound is usually carried out in large-scale reactors where precise control of temperature and pressure is maintained. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality Disiloxane, 1,3-dichloro-1,3-bis(1,1-dimethylethyl)-1,3-dimethyl-.
Análisis De Reacciones Químicas
Types of Reactions
Disiloxane, 1,3-dichloro-1,3-bis(1,1-dimethylethyl)-1,3-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols and amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and substituted silanes, which have various applications in different industries.
Aplicaciones Científicas De Investigación
Disiloxane, 1,3-dichloro-1,3-bis(1,1-dimethylethyl)-1,3-dimethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism by which Disiloxane, 1,3-dichloro-1,3-bis(1,1-dimethylethyl)-1,3-dimethyl- exerts its effects involves the interaction of its silicon-oxygen bonds with various molecular targets. These interactions can lead to the formation of stable complexes or the modification of existing chemical structures, thereby influencing the properties and behavior of the compound in different applications.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Disiloxane, 1,3-dichloro-1,3-bis(1,1-dimethylethyl)-1,3-dimethyl- include:
Hexamethyldisiloxane: Another organosilicon compound with similar properties but different reactivity.
Tetramethyldisiloxane: A related compound with fewer methyl groups, leading to different chemical behavior.
Octamethylcyclotetrasiloxane: A cyclic siloxane with unique structural properties.
Uniqueness
What sets Disiloxane, 1,3-dichloro-1,3-bis(1,1-dimethylethyl)-1,3-dimethyl- apart from these similar compounds is its specific substitution pattern, which imparts unique reactivity and stability. This makes it particularly valuable in applications where precise control over chemical properties is required.
Propiedades
Número CAS |
72259-76-8 |
|---|---|
Fórmula molecular |
C10H24Cl2OSi2 |
Peso molecular |
287.37 g/mol |
Nombre IUPAC |
tert-butyl-(tert-butyl-chloro-methylsilyl)oxy-chloro-methylsilane |
InChI |
InChI=1S/C10H24Cl2OSi2/c1-9(2,3)14(7,11)13-15(8,12)10(4,5)6/h1-8H3 |
Clave InChI |
PYBCWXIIQNWNGJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(O[Si](C)(C(C)(C)C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[(3-Chlorophenyl)carbamoyl]amino}benzoyl)glycine](/img/structure/B14463154.png)
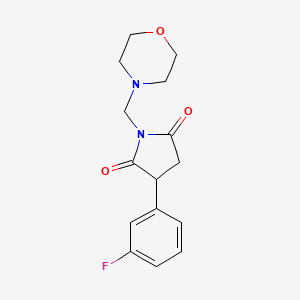
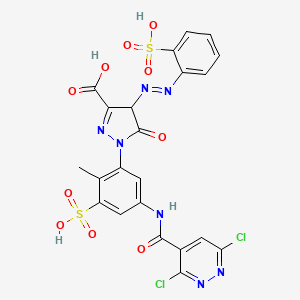
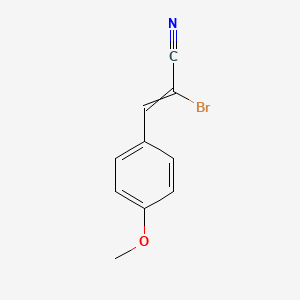
![2-[(Chloromethyl)amino]ethan-1-ol](/img/structure/B14463173.png)
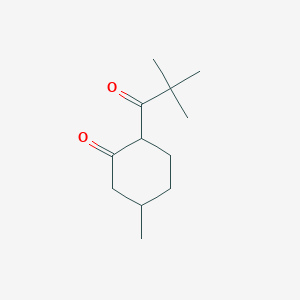
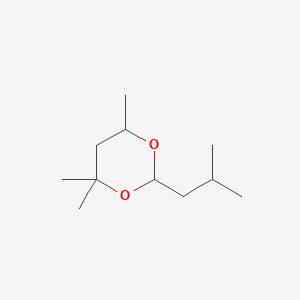
![[[4-(4-diazonioimino-3-methylcyclohexa-2,5-dien-1-ylidene)-2-methylcyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide](/img/structure/B14463190.png)
![Ethyl (2-pentyl-2-azaspiro[5.5]undec-8-en-1-yl)acetate](/img/structure/B14463198.png)
